4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide
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Overview
Description
4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide is a compound known for its selective serotonin receptor agonist properties. It is primarily used in the treatment of chronic idiopathic constipation due to its ability to stimulate colonic motility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide involves multiple steps, starting from the appropriate benzofuran derivative. The key steps include:
Formation of the benzofuran core: This is typically achieved through cyclization reactions involving suitable precursors.
Introduction of the piperidine moiety: This step involves the reaction of the benzofuran core with a piperidine derivative under controlled conditions.
Chlorination and amination:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are used under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound in studies involving selective serotonin receptor agonists.
Biology: The compound is studied for its effects on gastrointestinal motility and its potential use in treating other motility disorders.
Medicine: It is primarily used in the treatment of chronic idiopathic constipation and has been explored for other gastrointestinal disorders.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting serotonin receptors .
Mechanism of Action
The compound exerts its effects by selectively stimulating serotonin (5-HT4) receptors in the gastrointestinal tract. This stimulation enhances colonic motility by promoting colonic mass movements, which are the main propulsive force for defecation. The molecular targets include the 5-HT4 receptors, and the pathways involved are primarily related to serotonin signaling .
Comparison with Similar Compounds
Similar Compounds
Cisapride: Another serotonin receptor agonist used for gastrointestinal motility disorders.
Tegaserod: A compound with similar properties but different receptor selectivity.
Mosapride: Another selective serotonin receptor agonist with similar applications
Uniqueness
4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide is unique due to its high selectivity for 5-HT4 receptors and its favorable safety profile compared to other compounds in its class. It has minimal interactions with other receptor types, reducing the risk of adverse effects .
Properties
IUPAC Name |
4-amino-5-chloro-N-piperidin-4-yl-2,3-dihydro-1-benzofuran-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-11-7-10(13-9(12(11)16)3-6-20-13)14(19)18-8-1-4-17-5-2-8/h7-8,17H,1-6,16H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFCANNJTSJXLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.